molecular formula C13H17NO3 B12996092 1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B12996092
M. Wt: 235.28 g/mol
InChI Key: DKEDUFRXEPBYMI-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinoline core. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves a multi-component reaction. One common method involves the reaction of dimedone, an aryl aldehyde, acetoacetanilide, and ammonium acetate. This reaction is carried out at 150-160°C for 5-10 minutes in the absence of a solvent, resulting in the formation of the desired compound in yields ranging from 47% to 87% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly at the quinoline core, can yield a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • 4-aryl-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides

Uniqueness

1,7,7-Trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1,7,7-trimethyl-2-oxo-6,8-dihydro-5H-quinoline-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(2)5-4-8-6-9(12(16)17)11(15)14(3)10(8)7-13/h6H,4-5,7H2,1-3H3,(H,16,17)

InChI Key

DKEDUFRXEPBYMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N(C(=O)C(=C2)C(=O)O)C)C

Origin of Product

United States

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